molecular formula C10H7ClN2 B3425196 2-Chloro-6-(pyridin-3-yl)pyridine CAS No. 39883-45-9

2-Chloro-6-(pyridin-3-yl)pyridine

Cat. No.: B3425196
CAS No.: 39883-45-9
M. Wt: 190.63 g/mol
InChI Key: UCUYYVLLYRTQBN-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyridin-3-yl)pyridine (CAS 39883-45-9) is a high-purity bispyridine compound offered as a key chemical intermediate for advanced research and development. With a molecular formula of C10H7ClN2 and a molecular weight of 190.63 g/mol, this compound serves as a privileged scaffold in synthetic and medicinal chemistry . Its structure, featuring a chloro-substituent and a 3-pyridyl group on a pyridine core, makes it a versatile precursor for constructing complex molecules. Chemists utilize this compound in chemoselective cross-coupling reactions, such as Suzuki-Miyaura and Hartwig-Buchwald aminations, to create diverse 2,6-disubstituted pyridine derivatives . These derivatives are fundamental in exploring new chemical space for pharmaceutical applications, particularly in the synthesis of nitrogen-containing fused heterocycles like imidazopyridines, which are known to exhibit a range of pharmacological activities including potential antitumor properties . As a bifunctional building block, it enables the synthesis of novel compounds for screening against various biological targets. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-pyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUYYVLLYRTQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39883-45-9
Record name 6-CHLORO-2,3'-BIPYRIDINE
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Synthetic Methodologies for 2 Chloro 6 Pyridin 3 Yl Pyridine

Established Synthetic Pathways to Halogenated Bipyridines

The construction of the pyridine-pyridine linkage in halogenated bipyridines is predominantly achieved through cross-coupling reactions, though other methods such as de novo ring synthesis and direct halogenation of bipyridine precursors are also employed.

Cross-Coupling Strategies for Pyridine-Pyridine Linkage Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of C-C bonds in the synthesis of biaryl and heteroaryl compounds, including 2-Chloro-6-(pyridin-3-yl)pyridine. The Suzuki-Miyaura and Negishi couplings are particularly prominent. mdpi.comwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to couple an organoboron compound with a halide. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of a pyridylboronic acid with a chloropyridine derivative in the presence of a palladium catalyst and a base. While widely used for synthesizing various bipyridine derivatives, challenges can arise with nitrogen-containing heterocycles, which can sometimes inhibit the catalyst. mdpi.comnih.govorganic-chemistry.org However, the development of highly active palladium-phosphine catalysts has expanded the scope of this reaction for challenging substrates. organic-chemistry.org The general mechanism involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The Negishi coupling offers an alternative powerful tool for preparing bipyridines, known for its high yields and mild reaction conditions. orgsyn.orgresearchgate.net This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. orgsyn.orgnih.gov The synthesis of this compound via this method would likely involve the reaction of a pyridylzinc halide with a dihalopyridine. A key advantage of the Negishi coupling is its tolerance of a wide array of functional groups. orgsyn.orgnih.gov The reactivity of the halide in the coupling partner is a crucial factor, with iodides generally being more reactive than bromides or chlorides, allowing for selective couplings in dihalo-substituted pyridines. orgsyn.org

Table 1: Comparison of Suzuki-Miyaura and Negishi Coupling for Bipyridine Synthesis

Feature Suzuki-Miyaura Coupling Negishi Coupling
Organometallic Reagent Organoboron (e.g., boronic acids, esters) Organozinc
Catalyst Palladium complex Palladium or Nickel complex
Key Advantages Commercially available reagents, relatively stable organoboron compounds. High yields, mild conditions, excellent functional group tolerance. orgsyn.orgnih.gov
Potential Challenges Catalyst inhibition by N-heterocycles, potential instability of some heteroarylboronic acids. organic-chemistry.orgrsc.org Organozinc reagents can be sensitive to air and moisture. nih.gov

De Novo Pyridine (B92270) Ring Synthesis Approaches Incorporating Halogen and Pyridyl Moieties

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, provides a versatile route to substituted pyridines where the desired substituents, including halogens and other aryl groups, are incorporated during the ring-formation process. While specific examples detailing the de novo synthesis of this compound are not prevalent in the reviewed literature, general strategies for constructing substituted pyridines are well-established. These methods often involve condensation reactions of carbonyl compounds with ammonia (B1221849) or amines, followed by cyclization and oxidation. For instance, multicomponent reactions have been developed for the synthesis of various pyridine derivatives. researchgate.net The challenge in applying this to this compound lies in the controlled assembly of precursors that would lead to the specific substitution pattern required.

Halogenation of Precursor Bipyridines

The direct halogenation of a pre-formed bipyridine scaffold, such as 2-(pyridin-3-yl)pyridine, presents another synthetic avenue. However, electrophilic aromatic substitution on the pyridine ring is often challenging due to the ring's electron-deficient nature and requires harsh conditions, which can lead to a lack of selectivity and mixtures of products. chemrxiv.org

A more recent and promising approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnsf.govnih.govchemrxiv.org This method allows for the highly regioselective halogenation of pyridines at the 3-position under mild conditions. chemrxiv.orgnsf.govnih.govchemrxiv.org This strategy has been successfully applied to a diverse range of substituted pyridines, including complex pharmaceutical compounds. chemrxiv.orgnsf.govnih.gov While this has been demonstrated for 3-halogenation, adapting such a strategy for the selective 6-chlorination of a 2,3'-bipyridine (B14897) would be a novel application.

Novel and Optimized Synthetic Protocols

Continuous research efforts are directed towards improving the synthesis of halogenated bipyridines by enhancing catalyst performance and adhering to the principles of green chemistry.

Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is crucial for overcoming the challenges associated with the synthesis of substituted pyridines. For Suzuki-Miyaura couplings, palladium catalysts supported by bulky, electron-rich phosphine (B1218219) ligands have shown exceptional activity and stability, enabling the coupling of previously difficult substrates like aminopyridines without the need for protecting groups. organic-chemistry.org Similarly, for Negishi couplings, the use of specific palladium catalysts, such as those derived from the ligand X-Phos, has enabled mild reaction conditions for the coupling of heterocyclic organozinc reagents with aryl chlorides. researchgate.net

The choice of catalyst can also influence the regioselectivity of the reaction. For instance, in Negishi couplings involving dihalopyridines, the catalyst can selectively activate one halogen over another, allowing for controlled synthesis of unsymmetrical bipyridines. orgsyn.org Research into nickel-based catalysts has also gained traction as a more cost-effective alternative to palladium, although challenges such as catalyst inhibition by certain α-halo-N-heterocycles have been noted. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of bipyridine derivatives is an area of growing importance. mdpi.comresearchgate.net This includes the use of more environmentally benign solvents, such as water, and the development of reusable catalysts. mdpi.comrsc.org For example, Suzuki coupling reactions have been successfully carried out in aqueous media. nih.gov

Flow Chemistry Applications and Scalability Studies

As of the latest literature review, there are no specific flow chemistry applications or scalability studies published for the synthesis of this compound. Therefore, no data tables or detailed research findings can be presented for this section.

Chemical Reactivity and Transformation of 2 Chloro 6 Pyridin 3 Yl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for pyridines, particularly when substituted with a good leaving group like chlorine. These reactions proceed through an addition-elimination mechanism, where the disruption of aromaticity in the intermediate is a key step. youtube.comyoutube.com

Substitution of the Chloro Group

The chlorine atom at the 2-position of the pyridine (B92270) ring in 2-Chloro-6-(pyridin-3-yl)pyridine is susceptible to substitution by various nucleophiles. This reactivity is analogous to that of acid chlorides, though less pronounced due to the energy required to disrupt the aromaticity of the pyridine ring. youtube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, making the 2-position electron-deficient and thus a prime target for substitution. stackexchange.comstackexchange.com Common nucleophiles used in these reactions include amines, alkoxides, and sulfinates. youtube.comacs.org

Regioselectivity Considerations in Nucleophilic Attack

In pyridine systems, nucleophilic attack is highly regioselective, favoring the 2- and 4-positions (ortho and para to the nitrogen atom). youtube.comstackexchange.com This preference is attributed to the stability of the anionic intermediate (Meisenheimer complex) formed during the reaction. When the nucleophile attacks at the C-2 or C-4 position, the negative charge in one of the resonance structures can be localized on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Attack at the C-3 position does not allow for this stabilization, making the corresponding intermediate higher in energy and the reaction less favorable. stackexchange.comyoutube.com In the case of this compound, both the 2- and 6-positions of the chloro-substituted pyridine ring are activated towards nucleophilic attack. The presence of a nitro group, for example, can further influence regioselectivity through its strong electron-withdrawing inductive and resonance effects, potentially favoring attack at the position ortho to it. stackexchange.com

Electrophilic Aromatic Substitution on Pyridine Rings

Pyridine and its derivatives are generally deactivated towards electrophilic aromatic substitution (EAS) reactions. libretexts.orgyoutube.com The lone pair of electrons on the nitrogen atom can coordinate with the electrophile or the Lewis acid catalyst, creating a positive charge on the ring and further deactivating it. libretexts.org When EAS reactions do occur, they typically yield the 3-substituted product (meta-directing). youtube.comyoutube.com This is because the intermediates formed from attack at the 2- and 4-positions are significantly destabilized by having a positive charge adjacent to the already electron-deficient nitrogen atom. The intermediate from meta attack avoids this unfavorable arrangement. youtube.com To enhance the reactivity of pyridine towards EAS, activating groups can be introduced, or the reaction can be performed on the corresponding pyridine N-oxide, which can then be deoxygenated. youtube.com

Metal-Catalyzed Cross-Coupling Reactions at Reactive Sites

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and this compound serves as a versatile substrate in these transformations. mdpi.comlibretexts.org The chlorine atom provides a reactive handle for a variety of coupling partners.

Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)

Palladium catalysts are widely employed for cross-coupling reactions involving aryl chlorides. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. libretexts.org It is a highly versatile method for creating C-C bonds. libretexts.orgnih.gov The reaction of 2-chloropyridines with arylboronic acids can be efficiently catalyzed by palladium complexes, often with N-heterocyclic carbene (NHC) ligands, even in aqueous media. researchgate.net However, the cross-coupling of 2-chloropyridine (B119429) itself can sometimes be challenging with certain catalyst systems, such as those based on nickel/dppf, which may form inactive dimeric species. rsc.org Optimized conditions, including the use of specific ligands and bases, are often necessary to achieve high yields, especially when dealing with more complex substrates. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Electrophile Nucleophile Catalyst System Product Yield Reference
2,6-Dichloropyridine Heptyl boronic pinacol (B44631) ester Pd(OAc)₂, Ad₂PⁿBu, LiOᵗBu 2,6-Diheptylpyridine 94% nih.gov
3-Chloropyridine Lithium triisopropyl 2-pyridylboronate Pd₂(dba)₃, Ligand 1 o,m'-Bipyridine Excellent nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Copper-free versions of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govresearchgate.net The reaction is valuable for synthesizing conjugated systems and can be carried out under mild conditions. wikipedia.orgnih.gov The choice of ligand is crucial, with bulky and electron-rich phosphine (B1218219) ligands often promoting efficient coupling. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction is known for its high trans selectivity. organic-chemistry.org While highly effective for many substrates, the Heck reaction with N-heteroaryl halides can be challenging due to catalyst poisoning by the nitrogen atom. The use of sterically bulky ligands can mitigate this issue. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org It has become a widely used method due to its broad substrate scope and tolerance of various functional groups, largely replacing harsher traditional methods. wikipedia.org The reaction can be used to couple a wide range of amines, including primary and secondary amines, with aryl chlorides. organic-chemistry.org Selective amination is possible in molecules with multiple halide leaving groups by carefully controlling the reaction conditions. nih.gov For instance, a selective Buchwald-Hartwig amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Bond Formed Key Reactants Catalyst System General Notes
Suzuki-Miyaura C-C Organoboron compound, Organic halide Palladium complex, Base Versatile, tolerant of many functional groups. libretexts.org
Sonogashira C(sp)-C(sp²) Terminal alkyne, Aryl/vinyl halide Palladium complex, Copper co-catalyst (optional) Forms conjugated enynes. wikipedia.org
Heck C-C Alkene, Unsaturated halide Palladium complex, Base Forms substituted alkenes, often with high stereoselectivity. wikipedia.orgorganic-chemistry.org

Other Transition Metal Catalyzed C-C and C-N Bond Formations

Besides palladium, other transition metals are also utilized in cross-coupling reactions. Nickel catalysts, for instance, can be a cost-effective alternative to palladium for certain transformations, although their reactivity can differ. rsc.org Transition metal-catalyzed reactions that proceed via C-N bond activation are also an emerging area, offering novel synthetic strategies. rsc.org These reactions can generate useful nucleophiles for further transformations. rsc.org The formation of C-N bonds can also be achieved using organic azides as a nitrogen source in rhodium- and iridium-catalyzed C-H amination reactions, providing a more atom-economical approach compared to traditional cross-coupling methods. nih.gov Copper-mediated cross-coupling reactions are also employed, for example, in the reaction of 2-mercaptopyrimidine (B73435) with pyridyl halides. acs.org

C-H Activation and Functionalization Strategies

The molecule presents several C-H bonds across its two pyridine rings, each with different electronic and steric environments, leading to potential sites for regioselective functionalization.

Ring A (2-chloropyridine moiety): This ring is highly electron-deficient due to the inductive effect of the chlorine atom and the ring nitrogen. C-H activation on this ring is expected to be difficult. The positions available for functionalization are C3, C4, and C5. The directing influence of the existing chloro and pyridyl substituents would be critical in any potential transition-metal-catalyzed reaction.

Ring B (pyridin-3-yl moiety): This ring possesses C-H bonds at the C2', C4', C5', and C6' positions. The C2' and C6' positions, being ortho to the ring nitrogen, are potential sites for ortho-lithiation or transition-metal-catalyzed activation, a common strategy in pyridine chemistry. beilstein-journals.orgresearchgate.net

Transition-metal catalysis, particularly with palladium, rhodium, and rare-earth metals, is the predominant method for pyridine C-H functionalization. beilstein-journals.org These reactions often require specific ligands and conditions to overcome the inherent low reactivity and to control regioselectivity. In related systems, such as 2-chloropyridine, selective lithiation at the C6 position has been achieved using specialized reagents like BuLi-LiDMAE, demonstrating that functionalization adjacent to the chlorine is possible under specific conditions. researchgate.net

Potential SiteRingInfluencing FactorsPlausible Transformation
C3, C4, C52-ChloropyridineHighly electron-deficient; Steric hindrance from adjacent groups.Direct Arylation (e.g., Pd-catalyzed)
C2', C6'Pyridin-3-ylOrtho to nitrogen, activated for metallation; Less sterically hindered than Ring A.Directed ortho-metallation, Alkylation, Arylation
C4', C5'Pyridin-3-ylSubject to complex electronic effects from the entire bipyridyl system.Less likely to be primary sites for activation without specific directing groups.

Oxidation and Reduction Chemistry

Specific studies detailing the oxidation or reduction of this compound have not been reported. The predicted reactivity is based on the known behavior of its constituent functional groups.

Oxidation: The most susceptible sites to oxidation in the molecule are the two pyridine nitrogen atoms. Treatment with common oxidizing agents like peroxy acids (e.g., m-CPBA) would likely yield the corresponding N-oxides. The formation of N-oxides can alter the electronic properties of the pyridine rings, making them more susceptible to certain nucleophilic substitution reactions or facilitating C-H functionalization at the ortho positions. beilstein-journals.org

Reduction: The reduction of this compound could proceed via several pathways depending on the reagents and conditions employed.

Ring Hydrogenation: Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium can reduce one or both pyridine rings to their corresponding piperidine (B6355638) structures. The conditions required would likely be vigorous due to the aromatic stability of the pyridine rings. The product could be 2-Chloro-6-(piperidin-3-yl)piperidine or a mixture of partially and fully reduced products.

Dechlorination: A common reaction for chloropyridines is reductive dehalogenation. This can occur concurrently with ring hydrogenation or under specific conditions designed to cleave the C-Cl bond, yielding 2-(pyridin-3-yl)pyridine.

A related compound, 6-Chloro(pyridin-4-yl)pyridine-2-carboxamide, is noted to be capable of participating in redox reactions, which supports the potential for such transformations in this compound.

TransformationPotential ReagentsExpected Major Product
Oxidationm-CPBA, H₂O₂This compound N-oxide
Ring ReductionH₂/Pd, PtO₂2-Chloro-6-(piperidin-3-yl)piperidine
DechlorinationH₂/Pd-C, NaBH₄2-(Pyridin-3-yl)pyridine

Acid-Base Equilibria and Protonation Studies

While specific pKa values for this compound are not documented in the literature, its acid-base behavior can be predicted. The molecule contains two basic nitrogen atoms, which are potential sites for protonation.

The basicity of a pyridine nitrogen is influenced by the electronic effects of its substituents. In this compound, the nitrogen of the 2-chloropyridine ring (N1) is expected to be significantly less basic than the nitrogen of the pyridin-3-yl ring (N1'). This is due to the strong electron-withdrawing inductive effect of the chlorine atom at the ortho position, which decreases the electron density on N1 and destabilizes the corresponding conjugate acid.

Therefore, in the presence of a single equivalent of acid, protonation is expected to occur preferentially at the N1' position of the pyridin-3-yl ring. The formation of such acid-base adducts can be used to tune the electronic and optical properties of conjugated pyridine-containing polymers and oligomers. beilstein-journals.org Understanding this equilibrium is crucial, as protonation or coordination of the nitrogen lone pairs to Lewis acids can prevent catalyst deactivation in transition-metal-catalyzed reactions. researchgate.net

Protonation SiteRingExpected BasicityReason
N1'Pyridin-3-ylMore BasicStandard basicity for a 3-substituted pyridine.
N12-ChloropyridineLess BasicStrong electron-withdrawing effect from the ortho-chloro substituent reduces electron density on the nitrogen.

Derivatization Strategies and Scaffold Modification of 2 Chloro 6 Pyridin 3 Yl Pyridine

Design and Synthesis of Analogues and Homologues

The design and synthesis of analogues of 2-chloro-6-(pyridin-3-yl)pyridine focus on the strategic modification of its constituent aromatic rings. These modifications aim to fine-tune the electronic, steric, and pharmacokinetic properties of the molecule.

The pyridin-3-yl portion of the molecule presents opportunities for functionalization to probe interactions with biological targets. The pyridine (B92270) ring is an electron-deficient heterocycle. researchgate.net This characteristic influences its reactivity towards both electrophilic and nucleophilic reagents. The synthesis of derivatives often involves the introduction of substituents onto this ring system. For instance, in the synthesis of related pyridyl-containing compounds, modifications can be introduced by starting with a substituted pyridine precursor. The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, for example, begins with a functionalized pyridine, 2-chloro-5-nitropyridine, which then undergoes a series of transformations. nih.gov

The chloropyridine core is a key site for a variety of chemical transformations, primarily involving the reactive chloro substituent. wikipedia.org The chlorine atom can be displaced through nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov

Chemoselective directed metallation of 2-chloropyridine (B119429) has been shown to be an effective method for introducing substituents at the 3-position, adjacent to the chlorine. rsc.org This approach takes advantage of the ortho-directing effect of the halogen. rsc.org Another strategy involves the C-6 lithiation of 2-chloropyridine using a superbase like BuLi-LiDMAE, which allows for the introduction of various functional groups at that position. researchgate.net

Nucleophilic substitution of the chlorine atom is a common strategy. For example, 2-chloropyridine derivatives can react with various nitrogen nucleophiles, such as piperazine, to yield substituted products. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have also been employed to create new carbon-carbon bonds at the chlorinated position. researchgate.net

Table 1: Examples of Transformations on the Chloropyridine Core

Transformation TypeReagents/ConditionsProduct TypeReference
Nucleophilic SubstitutionPiperazine, Acetonitrile (B52724), Reflux2-(Piperazin-1-yl)-pyridine derivatives nih.gov
Nucleophilic Substitutionn-Octyl amine2,2'-(Octylazanediyl)bis(nicotinonitrile) derivatives nih.gov
C-6 LithiationBuLi-LiDMAE6-Functionalized-2-chloropyridines researchgate.net
Ortho-MetallationLDA3-Substituted-2-chloropyridines rsc.org
Stille CouplingOrganostannanes, Pd(0) catalyst2-Aryl/Alkyl-6-chloropyridines researchgate.net

Exploitation of Different Halogenated Bipyridine Precursors

The synthesis of analogues can be achieved by utilizing differently halogenated bipyridine precursors. This approach allows for regioselective functionalization, where different halogens on the pyridine rings exhibit differential reactivity. For instance, in the synthesis of 2,6-disubstituted pyridin-3-yl C-deoxyribonucleosides, 2-bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides were used as key intermediates. rsc.org

Palladium-catalyzed cross-coupling reactions on these dihalogenated precursors have been shown to proceed chemoselectively at the position of the bromine atom. rsc.org This selective reactivity enables the stepwise introduction of different substituents. Following the initial substitution at the more reactive site, a second, different functional group can be introduced at the position of the remaining halogen. rsc.org The use of a 2-chloro-5-bromopyridine scaffold immobilized on a solid support also demonstrates the utility of dihalogenated precursors in generating diverse pyridine-based libraries through selective reactions. researchgate.net

Table 2: Chemoselective Reactions of Halogenated Pyridine Precursors

PrecursorReactionSelectivityProductReference
2-Bromo-6-chloropyridin-3-yl deoxyribonucleosidePd-catalyzed cross-couplingReaction at the C-Br position2-Substituted-6-chloropyridin-3-yl deoxyribonucleoside rsc.org
6-Bromo-2-chloropyridin-3-yl deoxyribonucleosidePd-catalyzed cross-couplingReaction at the C-Br position6-Substituted-2-chloropyridin-3-yl deoxyribonucleoside rsc.org
2-Chloro-5-bromopyridine (on solid support)Reactions with organometallic reagentsSelective reactions at C-Br or C-ClDiverse pyridine-based derivatives researchgate.net

Library Synthesis via Parallel and Combinatorial Approaches

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large, diverse libraries of compounds for biological screening. nih.govnih.gov These methodologies are well-suited for the exploration of the chemical space around the this compound scaffold.

The synthesis of a library of 2,6-disubstituted pyridine C-deoxyribonucleosides has been reported, starting from bromo-chloropyridine intermediates. rsc.org This was achieved through two consecutive regioselective cross-coupling reactions. rsc.org Similarly, solid-phase synthesis techniques have been employed using a 2-chloro-5-bromopyridine scaffold. researchgate.net This scaffold was immobilized on a polystyrene support, allowing for efficient and selective reactions with various organometallic reagents to create a library of pyridine-based compounds. researchgate.net Such approaches, which involve the systematic and repetitive linkage of different building blocks to a central scaffold, are central to combinatorial chemistry. nih.gov The resulting libraries can then be screened to identify compounds with desired biological activities. nih.gov

Coordination Chemistry and Ligand Design with 2 Chloro 6 Pyridin 3 Yl Pyridine

Ligand Binding Modes and Chelation Properties

A primary area of inquiry for 2-Chloro-6-(pyridin-3-yl)pyridine revolves around its potential coordination modes with metal centers. The presence of two nitrogen atoms from the two pyridine (B92270) rings allows for several possibilities.

Monodentate vs. Bidentate Coordination to Metal Centers

The fundamental question is whether this compound acts as a monodentate or a bidentate ligand. In a monodentate fashion, it would coordinate to a metal center through only one of its pyridine nitrogen atoms. The choice of which nitrogen atom would coordinate could be influenced by factors such as the steric hindrance imposed by the chloro group and the electronic properties of each ring.

Alternatively, the ligand could act as a bidentate chelate, forming a metallacycle by coordinating through both nitrogen atoms. The resulting chelate ring size and conformation would be critical determinants of the stability and reactivity of the resulting complex. The presence of the chloro substituent could significantly influence the ligand's ability to adopt the necessary conformation for bidentate coordination.

Bridging Ligand Architectures in Polynuclear Complexes

Beyond simple chelation, this compound could function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. In such an architecture, each pyridine ring could coordinate to a different metal ion. The relative orientation of the two pyridine rings would dictate the geometry and nuclearity of the resulting complexes, potentially leading to the formation of discrete dimeric or trimeric species or extended coordination polymers.

Synthesis and Structural Characterization of Metal Complexes

The synthesis and structural elucidation of metal complexes are paramount to understanding the coordination behavior of any new ligand.

Transition Metal Complexes (e.g., Palladium, Platinum, Ruthenium, Iridium)

The synthesis of complexes with late transition metals such as palladium, platinum, ruthenium, and iridium would be of particular interest. These metals are known to form a wide variety of coordination geometries and are often employed in catalysis and materials science. Systematic studies involving the reaction of this compound with precursors of these metals would be necessary to isolate and characterize the resulting complexes. Techniques such as single-crystal X-ray diffraction would be indispensable for definitively determining the coordination modes and molecular structures.

Table 1: Hypothetical Transition Metal Complexes of this compound for Future Investigation

Metal PrecursorPotential Complex FormulaPossible Coordination ModePotential Research Focus
PdCl₂(CH₃CN)₂[Pd(C₁₀H₇ClN₂)Cl₂]Monodentate or BidentateCatalytic cross-coupling reactions
K₂[PtCl₄][Pt(C₁₀H₇ClN₂)Cl₂]BidentatePhotophysical properties
[Ru(p-cymene)Cl₂]₂[Ru(p-cymene)(C₁₀H₇ClN₂)Cl]⁺BidentateTransfer hydrogenation catalysis
[Ir(ppy)₂Cl]₂[Ir(ppy)₂(C₁₀H₇ClN₂)]⁺MonodentatePhotoredox catalysis

Note: This table presents hypothetical complexes and research directions as no specific experimental data for this compound is currently available in the public domain.

Main Group and Lanthanide/Actinide Complexes

Exploration of the coordination chemistry of this compound with main group elements and f-block metals (lanthanides and actinides) would also be a valuable avenue of research. The coordination preferences of these elements differ significantly from those of transition metals, potentially leading to novel structures and properties. For instance, the larger ionic radii of lanthanides might favor higher coordination numbers and different ligand conformations.

Catalytic Applications of Metal Complexes Derived from this compound

A significant driver for the development of new ligands and their metal complexes is the potential for catalytic applications. Once synthesized and characterized, the metal complexes of this compound should be screened for their catalytic activity in various organic transformations. The electronic and steric properties imparted by the chloro-substituted pyridinylpyridine ligand could lead to unique reactivity and selectivity profiles. Potential areas of investigation could include cross-coupling reactions, hydrogenation, oxidation, and polymerization catalysis. The specific nature of the metal center and the co-ligands would play a crucial role in determining the catalytic potential.

Homogeneous Catalysis

While direct applications of this compound as a ligand in homogeneous catalysis are not extensively documented, its role as a precursor is pivotal. The bipyridine framework is a cornerstone of many successful catalyst systems. By modifying the this compound core, ligands with specific electronic and steric properties can be synthesized to optimize catalytic activity and selectivity for a variety of organic transformations.

The functionalization of the bipyridine skeleton, for which this compound is a starting material, can lead to the development of catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. For instance, the introduction of bulky substituents can create a specific chiral environment around the metal center, enabling enantioselective catalysis. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines, which yields 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov This process highlights the potential for creating sophisticated catalysts from pyridine-based precursors for the synthesis of valuable chiral molecules. nih.gov

The following table illustrates the performance of a rhodium-based catalytic system for the asymmetric addition to dihydropyridine, a reaction that relies on tailored pyridine-type ligands.

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-phenyl-tetrahydropyridine8196
24-Methoxyphenylboronic acid3-(4-methoxyphenyl)-tetrahydropyridine8595
34-Chlorophenylboronic acid3-(4-chlorophenyl)-tetrahydropyridine7897
43-Thienylboronic acid3-(3-thienyl)-tetrahydropyridine7594

Data sourced from a study on Rh-catalyzed asymmetric carbometalation of dihydropyridines. nih.gov

Heterogeneous Catalysis

The versatility of the bipyridine scaffold extends to the realm of heterogeneous catalysis. By anchoring bipyridine-based ligands, derived from precursors like this compound, onto solid supports, robust and recyclable catalysts can be prepared. These materials combine the high activity and selectivity of homogeneous catalysts with the practical advantages of easy separation and reuse.

Magnetic nanoparticles, for example, have been employed as supports for catalytically active metal complexes. In one instance, a cobalt-decorated magnetic hydrotalcite nanocatalyst was utilized for the synthesis of 2,4,6-triaryl pyridines. orgchemres.org This catalyst demonstrated high efficiency and could be easily recovered using an external magnet for subsequent reaction cycles. orgchemres.org Another approach involves the use of halloysite (B83129) nanotubes to support copper-iron oxide nanoparticles for the synthesis of substituted pyridines. rsc.org

Furthermore, metal-organic frameworks (MOFs) with pyridine-containing ligands can serve as excellent heterogeneous catalysts. For instance, a cobalt-based MOF was shown to be an effective catalyst for the oxygen evolution reaction (OER). rsc.org The introduction of pyridine into the MOF structure led to a significant enhancement of the catalytic activity. rsc.org These examples underscore the potential for developing advanced heterogeneous catalysts by incorporating functionalized bipyridine ligands derived from this compound into various solid matrices.

The table below presents the catalytic performance of a Co-MOF catalyst in the oxygen evolution reaction.

CatalystOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)
3D Co-MOF36265.3
2D Co-MOF-Py₃30752.1
Co₃Fe₁ MOF-Py₃26945.3

Data sourced from a study on pyridine-induced structural reconfiguration of MOFs for OER. rsc.org

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs) Utilizing Bipyridine Scaffolds

The ability of bipyridine units to act as bridging ligands makes them exceptional building blocks in supramolecular chemistry and for the construction of Metal-Organic Frameworks (MOFs). The defined geometry and coordination preferences of bipyridines allow for the predictable assembly of intricate, high-order structures. This compound, after appropriate functionalization, can be transformed into a variety of ditopic or polytopic ligands suitable for creating supramolecular assemblies and porous MOFs.

The introduction of functional groups, such as carboxylates or other coordinating moieties, onto the bipyridine backbone is a common strategy to create ligands for MOF synthesis. For example, pyridine-2,6-dimethanol has been used in combination with benzene-1,4-dicarboxylic acid to construct new mixed-ligand MOFs with zinc and manganese. d-nb.inforesearchgate.net These materials exhibit interesting structural topologies and magnetic properties. d-nb.inforesearchgate.net Similarly, pyridine-3,5-dicarboxylic acid has been employed to generate a diverse range of MOFs with various d-metal ions, where the final structure can be influenced by the addition of template molecules. rsc.org

The π-stacking ability of the aromatic pyridine rings also plays a crucial role in the formation of supramolecular architectures. orgchemres.org In the solid state, these interactions, along with hydrogen bonding, can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.gov The resulting supramolecular structures and MOFs can exhibit properties such as porosity, which is valuable for applications in gas storage, separation, and guest encapsulation. d-nb.infonih.gov For instance, a magnesium-based MOF has been shown to encapsulate pyridine derivatives, leading to photoinduced electron-transfer processes. nih.gov

The synthesis of a C3-symmetric cryptand incorporating pyridine units in its bridges further illustrates the utility of pyridine-based building blocks in constructing complex host-guest systems. nih.gov This highlights the broad scope for designing functional supramolecular materials based on precursors like this compound.

Computational and Theoretical Investigations of 2 Chloro 6 Pyridin 3 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 2-Chloro-6-(pyridin-3-yl)pyridine at the electronic level. These calculations allow for the determination of the molecule's optimized geometry, electronic structure, and various spectroscopic properties. For such studies, a common approach involves using a functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. jocpr.comresearchgate.net

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

The electronic structure of this compound dictates its fundamental chemical properties. A key aspect of this is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of the molecule to donate electrons, indicating its nucleophilic character, while the LUMO represents its ability to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) rings, while the LUMO may be influenced by the electron-withdrawing chlorine atom. nih.gov Analysis of the molecular electrostatic potential (MEP) map would further reveal the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov

Table 1: Illustrative Frontier Orbital Properties for this compound (Note: These are representative values for illustrative purposes, as specific experimental or calculated data for this compound is not publicly available.)

ParameterCalculated Value (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.25

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Vibrational Modes, UV-Vis Electronic Transitions)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. jocpr.comresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in this compound, its theoretical NMR spectrum can be generated and compared with experimental results for structural validation. youtube.com

IR Vibrational Modes: Theoretical calculations can determine the vibrational frequencies corresponding to the fundamental modes of the molecule. researchgate.net These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can be used to assign the absorption bands in an experimental Fourier-transform infrared (FT-IR) or Raman spectrum. capes.gov.brcdnsciencepub.com This allows for the identification of characteristic vibrations, such as C-Cl stretching, C-N stretching, and aromatic C-H bending, within the this compound structure.

UV-Vis Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.govcitedrive.com This method calculates the energies of electronic transitions, such as π→π* and n→π*, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, these calculations would identify the key electronic transitions responsible for its absorption of ultraviolet or visible light.

Table 2: Exemplary Predicted Spectroscopic Data for this compound (Note: These values are hypothetical examples to illustrate the output of computational predictions.)

Spectroscopic PropertyPredicted ValueAssignment/Transition
¹³C NMR Chemical Shift (δ)155.2 ppmC-Cl
¹H NMR Chemical Shift (δ)8.9 ppmH on Pyridine (ortho to N)
IR Frequency (ν)750 cm⁻¹C-Cl Stretch
UV-Vis Absorption (λ_max)275 nmπ→π* Transition

Conformer Analysis and Energetic Profiles

Due to the single bond connecting the two pyridine rings, this compound can exist in different rotational conformations (conformers). Computational methods can be used to perform a potential energy surface scan by systematically rotating this dihedral angle. This analysis identifies the most stable conformer (the global minimum on the energy profile) and any other low-energy conformers. capes.gov.br The energy barriers between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures. For this molecule, the analysis would likely reveal whether a planar or a twisted conformation is more stable, which is influenced by steric hindrance between the rings and electronic effects. acs.org

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics focuses on the electronic details of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, particularly its interactions with its environment. youtube.comyoutube.com An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would track the positions and velocities of all atoms in the system. acs.org This allows for the study of intermolecular interactions, such as hydrogen bonding or π-π stacking, between the solute and solvent molecules or between multiple solute molecules. The simulation can provide information on solvation energies, diffusion coefficients, and the radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical, not biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate the structural features of molecules with their physicochemical properties. acs.org For this compound and related compounds, a QSPR model could be developed to predict properties like boiling point, solubility, or partition coefficient based on a set of calculated molecular descriptors. wjpsonline.com These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). mdpi.com A robust QSPR model can be a powerful predictive tool, enabling the estimation of chemical properties for new, unsynthesized derivatives without the need for extensive experimentation.

Advanced Analytical Characterization Methodologies for 2 Chloro 6 Pyridin 3 Yl Pyridine and Its Derivatives

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and electronic environment can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F if applicable)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Chloro-6-(pyridin-3-yl)pyridine, the aromatic region of the ¹H NMR spectrum would be of particular interest, with distinct signals expected for the protons on both pyridine (B92270) rings. The chemical shifts (δ) and coupling constants (J) would allow for the assignment of each proton. For instance, ¹H NMR data for the related compound 2-chloropyridine (B119429) shows signals in the range of δ 7.2-8.4 ppm. chemicalbook.com

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Quaternary carbons, such as those at the point of substitution or the junction between the two rings, can also be identified.

¹⁵N NMR: As a nitrogen-containing heterocyclic compound, ¹⁵N NMR could offer valuable information about the electronic environment of the two nitrogen atoms within the pyridine rings, which are expected to have different chemical shifts due to the substitution pattern.

¹⁹F NMR: This technique would be applicable to derivatives of this compound that have been substituted with fluorine atoms. fluorine1.ru It is highly sensitive and provides information about the number and electronic environment of fluorine atoms in a molecule. fluorine1.ru

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Substituted Pyridines

CompoundSolventProtonChemical Shift (ppm)
2-Chloropyridine chemicalbook.comCCl₄H-68.320
H-47.592
H-57.257
H-37.162
2-Phenylpyridine rsc.orgCDCl₃H-68.68 (m)
Phenyl-H7.98 (m)
Pyridyl-H7.72 (m)
Pyridyl-H7.22 (m)

Note: This table provides representative data for related compounds to illustrate the expected regions for chemical shifts. 'm' denotes a multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks with a ratio of approximately 3:1).

The fragmentation pattern can help to piece together the structure. Common fragmentation pathways for pyridine derivatives include the loss of small molecules like HCN. researchgate.net For the title compound, cleavage of the bond between the two pyridine rings would be an expected fragmentation pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the pyridine rings (in the 1400-1600 cm⁻¹ region), and C-H in-plane and out-of-plane bending vibrations. The C-Cl stretching vibration would also be present, typically in the fingerprint region below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations. The symmetric breathing modes of the pyridine rings would be expected to give strong signals in the Raman spectrum.

For comparison, the vibrational spectra of related molecules like 2-chloro-6-methoxy pyridine have been studied, showing characteristic bands for the substituted pyridine ring. orientjchem.org The fundamental vibrational modes of pyridine itself have also been extensively analyzed. aps.org

Interactive Data Table: Key Vibrational Modes for Pyridine

Vibrational ModeWavenumber (cm⁻¹) (Raman) aps.orgWavenumber (cm⁻¹) (IR) aps.org
Ring Breathing992-
C-H Stretch30563030
Ring Stretch15831582
C-H in-plane bend12181218
C-H out-of-plane bend748748

Note: This table shows the main vibrational modes for the parent pyridine molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. For aromatic systems like this compound, π → π* transitions are typically observed. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The UV-Vis spectrum of pyridine, for example, shows characteristic absorptions related to its aromatic system. nist.gov The substitution pattern on the bipyridine core is known to influence the electronic transitions and thus the absorption spectra. researchgate.net

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and purity analysis of organic compounds. For bipyridine derivatives, reverse-phase HPLC is commonly used, often with a C18 column. dcu.ie The choice of mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and the use of additives can be optimized to achieve good separation. dcu.ie

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective method for purity assessment. It is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture.

Thin Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a product. elsevierpure.com By comparing the retention factor (Rf) of the product to that of the starting materials, the conversion can be assessed.

The isolation and purification of bipyridine complexes and derivatives have been successfully achieved using various chromatographic methods, including cation-exchange column chromatography for metal complexes. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound" and its derivatives. The versatility of HPLC allows for the separation, identification, and quantification of the main compound, its impurities, and degradation products. The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector.

Research Findings:

While specific HPLC methods for "this compound" are not extensively documented in publicly available literature, methods for analogous pyridine derivatives can be adapted. For instance, a reverse-phase HPLC (RP-HPLC) method was developed and validated for a novel synthetic pyridine derivative, 5-(4-Substituted amino)-3-Nitrobenzene-1-Sulfonyl)-4,5,6,7–Tetrahydrothieno[3,2-C] Pyridine. researchgate.net This method utilized an isocratic elution on a C18 column with a UV detector, demonstrating the suitability of RP-HPLC for pyridine compounds. researchgate.net

For the analysis of "this compound," a C18 or a phenyl-hexyl column would be a suitable starting point for method development. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components with good peak shapes. UV detection is generally appropriate for pyridine-containing compounds due to their inherent chromophores.

A study on the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides reported the use of a flash purification system with a slow gradient of hexanes to 1% ethyl acetate in hexanes to separate 2-chloro-6-(methylsulfanyl)pyridine C-nucleoside and its bromo-analogue. rsc.org While flash chromatography is a preparative technique, the principles of separation are transferable to analytical HPLC, suggesting that a normal-phase HPLC approach could also be explored.

A method for a genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, in pantoprazole (B1678409) was developed using LC/MS/MS with a Hypersil BDS C18 column and a mobile phase of ammonium (B1175870) acetate buffer and acetonitrile. researchgate.net This highlights the use of mass spectrometry as a powerful detection technique for achieving high sensitivity and selectivity.

Interactive Data Table: Proposed HPLC Method Parameters for this compound Analysis

ParameterRecommended ConditionRationale/Remarks
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-HexylC18 offers good hydrophobic retention for a broad range of compounds. Phenyl-Hexyl can provide alternative selectivity due to π-π interactions with the pyridine rings.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in WaterProvides good peak shape and ionization efficiency for MS detection.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient 10-90% B over 20 minutesA typical starting gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)Pyridine rings absorb in the UV region. DAD allows for spectral analysis to confirm peak purity.
Injection Volume 10 µLA standard volume for analytical HPLC.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" is expected to have sufficient volatility and thermal stability to be amenable to GC analysis. GC is particularly useful for assessing the purity of starting materials and final products, as well as for detecting volatile organic impurities.

Research Findings:

Specific GC methods for "this compound" are not readily found in the literature. However, a GC method has been reported for the analysis of the related compound, 2-chloro-6-(dichloromethyl)pyridine. prepchem.com The analysis was performed to determine the yield and purity of the synthesized compound, indicating that GC is a suitable technique for monitoring reactions involving chlorinated pyridine derivatives. prepchem.com

For the analysis of "this compound," a capillary GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) would be appropriate. The choice of the capillary column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be a good starting point. The oven temperature program would need to be optimized to ensure adequate separation of the analyte from any impurities.

A study on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) in biological samples utilized GC-negative ion chemical ionization mass spectrometry after derivatization. nih.gov While derivatization might not be necessary for "this compound" itself, this study demonstrates the high sensitivity that can be achieved with GC-MS.

Interactive Data Table: Proposed GC Method Parameters for this compound Analysis

ParameterRecommended ConditionRationale/Remarks
Column Fused silica (B1680970) capillary column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile, mid-polarity column suitable for a wide range of aromatic and heterocyclic compounds.
Carrier Gas Helium or HydrogenInert carrier gases commonly used in GC.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A typical starting temperature program to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides good general sensitivity for organic compounds. MS provides structural information for peak identification.
Detector Temperature 280 °C (FID) or 230 °C (MS Transfer Line)Prevents condensation of the analytes.
Injection Mode Split (e.g., 50:1)Prevents column overloading for concentrated samples.

Chiral Separation Techniques

The development of chiral derivatives of "this compound" or the potential for atropisomerism in more complex derivatives necessitates the use of chiral separation techniques to resolve enantiomers. Chiral HPLC is the most common approach for the analytical and preparative separation of enantiomers.

Research Findings:

Direct chiral separation methods for "this compound" are not described in the reviewed literature. However, the enantioseparation of various chiral bipyridine and polypyridyl complexes has been successfully achieved using polysaccharide-based chiral stationary phases (CSPs). nih.govresearchgate.net Cellulose (B213188) and amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) and amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD), are among the most versatile and widely used CSPs for this class of compounds. mdpi.com

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects, which lead to the differential retention of the enantiomers. The choice of the mobile phase, typically a mixture of a non-polar alkane (e.g., hexane (B92381) or heptane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol), is crucial for achieving good enantioselectivity. mdpi.com

For atropisomeric bipyridines, the rotational barrier around the pivotal C-C bond can be influenced by the presence of bulky substituents, leading to stable, separable enantiomers at room temperature. The resolution of such chiral bipyridines is important for applications in asymmetric catalysis and materials science. researchgate.net

In addition to HPLC, chiral gas chromatography can be employed for the separation of volatile chiral compounds. gcms.czlibretexts.org This technique often utilizes cyclodextrin-based chiral stationary phases. gcms.cz

Interactive Data Table: Proposed Chiral HPLC Method Parameters for Derivatives of this compound

ParameterRecommended ConditionRationale/Remarks
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)These CSPs have demonstrated broad applicability for the separation of chiral pyridine and bipyridine derivatives.
Column Dimensions 250 mm x 4.6 mm, 5 µmStandard dimensions for analytical chiral HPLC.
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixturesThe ratio of alkane to alcohol is optimized to achieve the best balance between retention and enantioselectivity. Modifiers like diethylamine (B46881) may be added for basic compounds.
Flow Rate 0.5 - 1.0 mL/minTypical flow rates for normal-phase chiral separations.
Column Temperature 25 °CTemperature can influence enantioselectivity; lower temperatures often improve resolution.
Detection UV at 254 nm or Circular Dichroism (CD)CD detection can provide information on the absolute configuration of the eluted enantiomers.

Emerging Applications and Future Research Directions

Role as a Chemical Building Block in Advanced Organic Synthesis

2-Chloro-6-(pyridin-3-yl)pyridine serves as a versatile synthon for the creation of more complex molecular architectures. The chlorine atom at the 6-position and the pyridyl group at the 2-position offer distinct reactive sites for further functionalization.

The chlorine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions. This allows for the introduction of a wide array of substituents, leading to diverse derivatives. For instance, in the synthesis of 2,6-disubstituted pyridines, the differential reactivity of halogen atoms in precursors like 2-bromo-6-chloropyridine (B1266251) enables chemoselective transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent modifications. rsc.org This stepwise functionalization is crucial for the controlled synthesis of asymmetrically substituted pyridines. researchgate.net

Furthermore, methods for the direct C-H functionalization of pyridine (B92270) rings are expanding the toolkit for modifying structures like this compound. organic-chemistry.org These reactions offer a more atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds. The development of one-pot, multi-component reactions also provides efficient pathways to highly substituted pyridine derivatives from simple precursors. organic-chemistry.org

Integration into Functional Materials (e.g., Organic Electronics, Polymers, Sensors)

The electronic properties of the 2,2'-bipyridine (B1663995) unit, which is structurally related to this compound, make it a key component in the design of functional materials. These materials find applications in organic electronics, polymers, and sensors.

Derivatives of pyridine-2,6-dicarboxamide are utilized in material science as models to study intramolecular hydrogen bonding and the influence of steric and electronic factors on molecular conformations. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions is fundamental to the development of sensors and coordination polymers. nih.gov For example, the introduction of specific functional groups onto the pyridine scaffold can lead to materials with selective ion-sensing capabilities.

In the realm of organic electronics, pyridine-containing molecules are investigated for their electron-transporting properties. The electron-deficient nature of the pyridine ring facilitates the movement of electrons, a desirable characteristic for n-type organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics. beilstein-journals.orgrsc.org The substitution pattern on the pyridine rings significantly influences the material's electronic and photophysical properties. For instance, the introduction of electron-withdrawing groups can enhance the electron-accepting ability of the molecule. mdpi.com

Future Prospects in Ligand Design for Sustainable Catalysis

The 2,2'-bipyridine scaffold, which is accessible from this compound, is a privileged ligand in coordination chemistry and catalysis. york.ac.uk The design and synthesis of new ligands are crucial for developing novel catalysts that can promote chemical reactions with high efficiency and selectivity under environmentally benign conditions.

Future research in this area will likely focus on creating ligands that can activate challenging chemical bonds or facilitate novel transformations. For example, modifying the steric and electronic properties of the bipyridine ligand by introducing different substituents can fine-tune the reactivity of the metal center it coordinates to. This allows for the development of catalysts tailored for specific applications, such as polymerization, cross-coupling reactions, and C-H activation. researchgate.net

The principles of sustainable chemistry, such as atom economy and the use of earth-abundant metals, will guide the design of the next generation of catalysts. Ligands derived from this compound can play a role in developing iron, copper, or cobalt-based catalysts as alternatives to more expensive and less sustainable precious metal catalysts.

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of this compound and its derivatives is a subject of ongoing investigation. While standard transformations like nucleophilic aromatic substitution and cross-coupling are well-established, there is potential for discovering new and unconventional reaction pathways.

For example, directed ortho-metalation, a powerful tool for the functionalization of aromatic rings, can be influenced by the substituents present on the pyridine ring. The interplay between the chloro and pyridyl substituents in this compound could lead to unusual regioselectivity in metalation reactions. researchgate.net

Furthermore, the application of modern synthetic methods like photoredox catalysis and electrosynthesis to pyridine derivatives could unlock novel transformations that are not accessible through traditional thermal methods. These techniques can generate highly reactive intermediates under mild conditions, enabling new bond formations and molecular rearrangements.

Design of Chemically Related Scaffolds for In Vitro Biological Investigations (Emphasis on chemical design and utility, not biological effects in humans)

Pyridine-based structures are prevalent in many biologically active compounds. The design and synthesis of novel pyridine derivatives for in vitro biological screening is a significant area of research in medicinal chemistry. nih.gov The focus here is on the chemical strategies used to create these molecules and their utility as tools for biological investigation, rather than their specific effects in humans.

Starting from a core scaffold like this compound, chemists can systematically modify the structure to explore the structure-activity relationship (SAR). By introducing different functional groups at various positions on the pyridine rings, a library of related compounds can be generated. researchgate.netnih.gov

For example, derivatives of 2,6-disubstituted pyridines have been designed as potential inhibitors of protein aggregation in neurodegenerative disease models. nih.gov The synthetic strategy often involves the creation of molecules with specific hydrogen bonding patterns and steric properties to interact with the target biomolecule. nih.gov Similarly, pyridine-containing scaffolds are being investigated for their potential as kinase inhibitors in cancer research, where the pyridine core acts as a template for orienting functional groups that interact with the enzyme's active site. nih.gov The synthesis of these compounds often relies on the versatile reactivity of halogenated pyridine intermediates. rsc.orgresearchgate.net

Q & A

Basic: What are the common synthetic routes for 2-Chloro-6-(pyridin-3-yl)pyridine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling pyridine derivatives with halogenated intermediates. For example, fluorination or chlorination of pyridine rings using agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) can introduce substituents . Reaction temperature, solvent polarity, and catalyst choice (e.g., palladium for cross-coupling) critically affect yield. Lower temperatures (<80°C) may reduce side reactions like over-halogenation, while polar aprotic solvents enhance nucleophilic substitution efficiency. Always monitor reaction progress via TLC or LC-MS to optimize conditions.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) during structural confirmation?

Answer:
Unexpected NMR signals often arise from regioisomeric byproducts or residual solvents. For example, if a singlet at δ 2.1 ppm (indicative of methyl groups) appears unexpectedly, consider impurities from incomplete purification or side reactions like alkylation. Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks and compare with computational predictions (DFT-based NMR simulations). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula . If contradictions persist, revisit synthetic steps—trace metal catalysts (e.g., Pd) may induce unintended coupling .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:
A combination of techniques is essential:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm regiochemistry. For example, deshielded protons near electronegative groups (Cl) show downfield shifts (~δ 8.5 ppm for pyridinic H) .
  • HRMS : Confirms molecular ion ([M+H]+^+) and rules out isotopic interference from chlorine.
  • IR : Stretching frequencies for C-Cl (~550–600 cm1^{-1}) and aromatic C=C (~1600 cm1^{-1}) validate bonding .
  • XRD : For crystalline samples, XRD provides definitive structural proof .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distribution to identify reactive sites. For instance, the Cl atom’s electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution at the para position. Fukui indices quantify electrophilicity/nucleophilicity, guiding catalyst selection (e.g., CuI vs. Pd for Ullmann couplings). Molecular dynamics simulations can also predict solvent effects on transition states . Validate predictions with small-scale exploratory reactions.

Basic: What safety protocols are critical when handling this compound and its intermediates?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Label with hazard codes (e.g., H315: skin irritation) .
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .
  • Emergency Response : For spills, neutralize with inert adsorbents (vermiculite) and avoid water to prevent exothermic reactions .

Advanced: How can researchers mitigate the formation of toxic byproducts (e.g., dioxins) during high-temperature reactions involving this compound?

Answer:
Dioxins may form via thermal decomposition of chlorinated aromatics. Mitigation strategies include:

  • Temperature Control : Limit heating to <200°C; use microwave-assisted synthesis for precise thermal management.
  • Catalytic Scavengers : Add zeolites or activated carbon to trap chlorine radicals.
  • Alternative Solvents : Replace chlorinated solvents (DCM) with ionic liquids to reduce Cl radical availability.
  • Analytical Monitoring : Use GC-MS to detect trace byproducts and adjust conditions iteratively .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:
The compound serves as a precursor for:

  • Kinase Inhibitors : The pyridine core binds ATP pockets in kinases. Chlorine enhances lipophilicity for membrane penetration .
  • Antimicrobial Agents : Functionalization with sulfonamide or triazole groups introduces bacterial topoisomerase inhibition .
  • PET Tracers : 18^{18}F-labeled derivatives are used in neuroimaging probes .

Advanced: How does steric hindrance from the pyridin-3-yl group affect substitution patterns in downstream reactions?

Answer:
The pyridin-3-yl group’s ortho/para-directing effects and steric bulk influence reactivity. For example:

  • Suzuki Coupling : Bulky boronic acids may fail to couple at the 6-position due to steric clash; use Pd-XPhos catalysts to enhance turnover.
  • Nucleophilic Aromatic Substitution : Electron-rich nucleophiles (e.g., amines) preferentially attack the 2-position (meta to pyridin-3-yl), but steric hindrance may redirect to the 4-position. Computational modeling (e.g., VSEPR theory) helps predict regioselectivity .

Basic: What chromatographic methods are optimal for purifying this compound?

Answer:

  • Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate polar byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomers. Monitor at 254 nm for aromatic absorbance .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals if the compound is thermally stable .

Advanced: How can researchers address low reproducibility in scaled-up synthesis of this compound?

Answer:
Batch variability often stems from:

  • Inconsistent Mixing : Use continuous flow reactors for uniform reagent distribution.
  • Oxygen Sensitivity : Purge reactions with N2_2 to prevent oxidation of intermediates.
  • Catalyst Deactivation : Pre-treat Pd/C with H2_2 to regenerate active sites.
    Document all parameters (e.g., stirring rate, humidity) and use Design of Experiments (DoE) to identify critical factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.